4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is a complex organic compound that features a combination of aromatic rings, amide groups, and a brominated benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE typically involves multiple steps:
Formation of the Diethylaminophenyl Intermediate: This step involves the reaction of diethylamine with a suitable halogenated benzene derivative under basic conditions to form the diethylaminophenyl intermediate.
Synthesis of the Phenylformamido Intermediate: This intermediate is synthesized by reacting aniline with formic acid or a formylating agent.
Coupling Reaction: The diethylaminophenyl intermediate is then coupled with the phenylformamido intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the prop-2-enamido intermediate.
Formation of the Final Product: The prop-2-enamido intermediate is then reacted with 4-bromobenzoic acid under esterification conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The bromine atom in the benzoate ester can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoate esters.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Probes: Due to its complex structure, the compound can be used as a probe in biological studies to investigate enzyme-substrate interactions and protein binding.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is not well-documented. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE: Similar structure but with dimethylamino instead of diethylamino.
4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-CHLOROBENZOATE: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The uniqueness of 4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE lies in its specific combination of functional groups and the presence of the bromine atom, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C34H31BrN4O4 |
---|---|
Molecular Weight |
639.5 g/mol |
IUPAC Name |
[4-[(E)-[[(E)-2-benzamido-3-[4-(diethylamino)phenyl]prop-2-enoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C34H31BrN4O4/c1-3-39(4-2)29-18-10-24(11-19-29)22-31(37-32(40)26-8-6-5-7-9-26)33(41)38-36-23-25-12-20-30(21-13-25)43-34(42)27-14-16-28(35)17-15-27/h5-23H,3-4H2,1-2H3,(H,37,40)(H,38,41)/b31-22+,36-23+ |
InChI Key |
DPIQAOOPIOOLKQ-CQLRZOMNSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.